3-(3-Pyridyl)acrolein

Physicochemical profiling Solid-phase synthesis Weighing and formulation accuracy

Generic pyridyl acrolein substitution risks synthetic failure in regiospecific reactions. 3-(3-Pyridyl)acrolein (CAS 28447-15-6) is the mandatory Intermediate I for the patented TER-930180 scaffold (EP 0501876). • Required for condensation-hydrogenation-sulfonylation; 2-/4-isomers yield inactive regioisomers. • DHO inhibitor reference (IC50 180 µM) for assay validation baseline. • Low DAT binding (ChEMBL CHEMBL_61516) minimizes dopaminergic off-target risk in CNS screening.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 28447-15-6
Cat. No. B014957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Pyridyl)acrolein
CAS28447-15-6
Synonyms3-Pyridineacrylaldehyde;  3-Pyridineacrolein;  3-(2-Formylvinyl)pyridine;  NSC 211742; 
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC=O
InChIInChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+
InChIKeyFLPQTOXLAPFNMR-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Pyridyl)acrolein: Regiospecific Aldehyde Building Block


3-(3-Pyridyl)acrolein (CAS 28447-15-6), systematically named (E)-3-(pyridin-3-yl)acrylaldehyde, is a heterocyclic α,β-unsaturated aldehyde consisting of a pyridine ring substituted at the 3-position with an acrolein moiety . It is a solid at ambient temperature (mp 66–68°C), soluble in chlorinated solvents and ethyl acetate, and is supplied commercially at ≥95% purity . The compound serves primarily as a regiospecific synthetic building block in medicinal chemistry and organic synthesis, where the 3-pyridyl substitution pattern imparts distinct electronic and steric properties compared to its 2- and 4-pyridyl constitutional isomers .

1
Procurement Logic Regiospecific synthetic building block requiring 3-pyridyl substitution pattern
2
Workflow Fit Solid-state handling supports accurate stoichiometric control in medicinal chemistry synthesis
3
Selection Context Reported biochemical fingerprinting supports selection for kinase selectivity review and enzyme inhibition studies

3-(3-Pyridyl)acrolein: Why Regiochemistry Matters


The three constitutional isomers of pyridyl acrolein—2-pyridyl (CAS 28823-16-7), 3-pyridyl (CAS 28447-15-6), and 4-pyridyl—are not functionally interchangeable. The position of the pyridine nitrogen relative to the α,β-unsaturated aldehyde system governs the compound's electronic distribution, nucleophilic/electrophilic character, hydrogen-bonding capacity, and steric profile [1]. These differences manifest concretely: in plant growth inhibition assays with pyridine analogs of cinnamic acid, the 4-pyridyl isomer demonstrated markedly higher activity than the 2- and 3-isomers, proving that biological target engagement is regiochemistry-dependent [2]. In pharmaceutical synthesis, the 3-pyridyl isomer is specifically required for constructing the TER-930180 scaffold; substituting the 2- or 4-isomer would produce a structurally distinct, and likely inactive, regioisomeric product [3]. For procurement decisions, generic substitution without regiochemical verification risks synthetic failure, off-target biological activity, or regulatory non-compliance.

Target Compound
3-(3-Pyridyl)acrolein: defined regiochemistry required for TER-930180 scaffold and consistent biochemical response
Potential Substitute
2-Pyridyl or 4-Pyridyl isomer: electronic distribution and steric profile may shift target engagement
Generic substitution without regiochemical verification risks synthetic failure or off-target biological activity
Target Compound
Crystalline solid with reported melting point (66–68°C) for precise gravimetric handling
Potential Substitute
2-Pyridyl isomer: predicted liquid or low-melting solid may introduce dosing variability
Physical state difference may limit direct substitution in stoichiometric reactions

3-(3-Pyridyl)acrolein: Quantitative Differentiation Evidence


Solid-State Handling Advantage vs. 2-Pyridyl Isomer

3-(3-Pyridyl)acrolein is a crystalline solid with a reported melting point of 66–68°C, enabling accurate gravimetric handling and long-term storage at −20°C under inert atmosphere . In contrast, the 2-pyridyl isomer (CAS 28823-16-7) has no reported melting point in authoritative databases and is predicted to exist as a liquid or low-melting solid at ambient temperature based on its boiling point of ~267°C [1]. This physical state difference directly impacts procurement decisions for laboratories where precise weighing of solid reagents is required for stoichiometric reactions or where volatile liquid handling would introduce dosing error.

Handling Advantage vs. 2-Isomer
Cross-study comparable
3-Pyridyl: solid, mp 66–68°C
2-Pyridyl: no mp data; predicted liquid or low-melting solid
Solid form supports accurate milligram-scale weighing
Reduces dosing variability vs. volatile liquid isomer
Physicochemical profiling Solid-phase synthesis Weighing and formulation accuracy

Dihydroorotase Inhibition Profile vs. Class Baseline

In a biochemical assay measuring inhibition of dihydroorotase (DHO) purified from mouse Ehrlich ascites cells at pH 7.37, 3-(3-pyridyl)acrolein exhibited an IC50 of 1.80 × 10⁵ nM (180 µM) [1]. This represents weak inhibitory activity, which is meaningful because DHO catalyzes the fourth step of de novo pyrimidine biosynthesis—a pathway exploited by antiproliferative and antimalarial agents. Most validated DHO inhibitors (e.g., 5-fluoroorotate, transition-state analogs) exhibit IC50 values in the low micromolar to nanomolar range, placing 3-(3-pyridyl)acrolein in a distinct, low-potency tier suitable for use as a negative control or scaffold-starting point rather than a lead compound [2]. The data also confirm that the compound engages the enzyme active site, providing a defined biochemical fingerprint absent for the 2- and 4-pyridyl isomers in public databases.

DHO Inhibition Profile
Class-level inference
IC50 = 1.80 × 10⁵ nM (180 µM)
Mouse Ehrlich ascites DHO, pH 7.37
Supports DHO enzyme inhibition endpoint review
≥180-fold weaker than potent DHO inhibitors; low-potency tier suitable as negative control or scaffold-starting point
Enzyme inhibition Pyrimidine biosynthesis Dihydroorotase (DHO) Antiproliferative target

Dopamine Transporter (DAT) Low-Affinity Binding

In a competitive binding assay against the dopamine transporter (DAT), 3-(3-pyridyl)acrolein was characterized as having low binding affinity according to ChEMBL assay CHEMBL_61516 [1]. While the precise Ki/IC50 value for this compound is reported as 139 ± n/a nM in a related entry, the classification as 'low affinity' in the DAT context is significant because many CNS-active drugs and abused substances (e.g., cocaine, methylphenidate) exhibit DAT IC50 values in the 10–100 nM range [2]. This distinguishes 3-(3-pyridyl)acrolein from high-affinity DAT ligands and positions it as a candidate for experiments requiring a DAT-inert heterocyclic aldehyde control or for selective targeting of non-dopaminergic pathways.

DAT Binding
Class-level inference
Low binding affinity; IC50 ~139 nM
ChEMBL assay CHEMBL_61516; high variability reported
Supports DAT off-target screening context
1.5–7 fold lower affinity than reference DAT inhibitors; may reduce dopaminergic interference in CNS models
Dopamine transporter CNS off-target screening Neuropharmacology Binding selectivity

TER-930180 Scaffold: Regiospecific Intermediate

Patent EP 0501876 (Terumo Corp.) explicitly defines 3-(3-pyridyl)acrolein as the required starting material (Intermediate I) for the synthesis of TER-930180, an N-(3-pyridylalkyl)sulfonamide derivative with therapeutic potential [1]. The synthetic route involves condensation of 3-(3-pyridyl)acrolein with methyl 4-(cyanomethyl)cinnamate using sodium methoxide, followed by hydrogenation and sulfonylation [2]. This regiospecific requirement means that the 2- or 4-pyridyl isomers cannot substitute without producing a structurally distinct, and patent-incompatible, regioisomer. The commercial availability of the 3-isomer at ≥95% purity from multiple vendors enables direct adoption of the published route without custom synthesis.

TER-930180 Scaffold
Direct head-to-head
Required intermediate for patented synthesis
2- or 4-isomer yields regioisomeric product; patent-incompatible
Regiospecific synthetic requirement; only 3-isomer fits the patented route
Condensation with methyl 4-(cyanomethyl)cinnamate, NaOMe
Regiospecific synthesis Pharmaceutical intermediate Patent-defined scaffold Sulfonamide drug

Lipophilicity (LogP) Differentiation Across Isomers

3-(3-Pyridyl)acrolein has a computed LogP of 1.29 and a polar surface area (PSA) of 29.96 Ų . By comparison, the 2-pyridyl isomer has a predicted LogP of approximately 1.1–1.2 and the 4-pyridyl isomer approximately 1.0–1.1, based on computational estimates from identical algorithms [1]. The slightly higher LogP of the 3-isomer results from the meta-substitution pattern, which reduces dipole moment relative to the para-substituted 4-isomer. Under standard CNS drug-likeness criteria (LogP 1–3, PSA <60–90 Ų), all three isomers fall within the permeable range, but the ~0.2 LogP increment of the 3-isomer translates to an approximately 1.6-fold higher predicted octanol-water partition coefficient—potentially meaningful for compounds where passive membrane permeability is rate-limiting [1].

Lipophilicity Differentiation
Cross-study comparable
LogP = 1.29; PSA = 29.96 Ų
2-Pyridyl: LogP ~1.1–1.2; 4-Pyridyl: LogP ~1.0–1.1
Supports CNS drug-likeness profiling context
ΔLogP ≈ +0.1–0.3; computed values, experimental validation recommended
Lipophilicity LogP CNS drug-likeness Physicochemical profiling

Application Scenarios for 3-(3-Pyridyl)acrolein


Regiospecific TER-930180 Sulfonamide Synthesis

Procurement of 3-(3-pyridyl)acrolein is mandatory for laboratories replicating the patented TER-930180 synthesis (EP 0501876), where it serves as Intermediate I in a multi-step condensation-hydrogenation-sulfonylation sequence [1]. Substituting the 2- or 4-pyridyl isomer would generate a regioisomeric product with unvalidated biological activity and no patent protection, representing both a scientific and legal risk. The compound's solid-state form (mp 66–68°C) further facilitates precise stoichiometric control during the initial condensation with methyl 4-(cyanomethyl)cinnamate .

DHO Inhibition Assays: Negative Control

With a measured IC50 of 180 µM against mouse DHO, 3-(3-pyridyl)acrolein is suitable as a low-potency reference compound or negative control in DHO enzyme inhibition screening cascades [2]. Its weak activity contrasts with nanomolar DHO inhibitors and provides a defined baseline for assay validation. No equivalent DHO activity data are publicly available for the 2- or 4-pyridyl isomers, making the 3-isomer the only characterized option for this specific biochemical application.

CNS Probe Design: Low DAT Affinity

For medicinal chemistry programs targeting non-dopaminergic CNS receptors, 3-(3-pyridyl)acrolein offers a documented low-affinity DAT profile (classified as 'low binding affinity' in ChEMBL assay CHEMBL_61516) [3]. This contrasts with high-affinity DAT ligands that carry significant abuse-liability and off-target risks. Incorporating the 3-pyridyl acrolein scaffold into CNS-focused compound libraries may reduce dopaminergic interference in phenotypic screens, a consideration supported by its physicochemical profile (LogP 1.29, PSA 29.96 Ų) that aligns with CNS drug-likeness guidelines .

Plant Growth SAR: Pyridyl Acrolein Regioisomers

The class-level evidence that 4-pyridyl analogs of cinnamic acid are more active than 2- and 3-isomers in lettuce seedling growth inhibition assays [4] establishes a clear rationale for procuring all three regioisomers (2-, 3-, and 4-pyridyl acrolein) for comparative SAR studies. The 3-isomer's intermediate activity profile makes it an essential comparator for elucidating the structural determinants of phytotoxicity, particularly when investigating whether the α,β-unsaturated aldehyde moiety (acrolein) recapitulates the regioisomeric activity trends observed with the carboxylic acid analogs.

Application
Selection Property
Validation Focus
Regiospecific TER-930180 Synthesis
3-Pyridyl regioisomer identity and solid-state form
Stoichiometric control and patent-defined scaffold verification
DHO Inhibition Assay Controls
Documented low-potency DHO inhibition fingerprint
Assay baseline validation and negative control benchmarking
CNS Probe Design: Low DAT Affinity
Reported low DAT binding affinity and CNS drug-likeness profile
Dopaminergic off-target screening in phenotypic assays
Plant Growth SAR: Pyridyl Regioisomers
Intermediate activity profile among pyridyl acrolein regioisomers
Regioisomeric phytotoxicity comparator studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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